(3,4-Dimethylphenyl)hydrazine
Overview
Description
(3,4-Dimethylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 3,4-dimethylphenyl group.
Mechanism of Action
Target of Action
Hydrazines, in general, are known to react with aldehydes and ketones .
Mode of Action
(3,4-Dimethylphenyl)hydrazine interacts with its targets through a process known as nucleophilic addition. In this process, the nitrogen atom in the hydrazine molecule acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes or ketones . This reaction forms a hydrazone, which is a compound containing a nitrogen-nitrogen double bond .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the rate and extent of hydrazone formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,4-Dimethylphenyl)hydrazine can be synthesized starting from 3,4-dimethylaniline. The process involves several steps:
Diazotization Reaction: 3,4-dimethylaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction Reaction: The diazonium salt is then reduced using sodium metabisulfite under controlled temperature (10-35°C) and pH (7-9) conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The use of sodium pyrosulfite as a reducing agent is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
(3,4-Dimethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of amines.
Substitution: It can participate in substitution reactions, particularly in the formation of pyrazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate in the presence of potassium carbonate and ethanol.
Major Products:
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Pyrazoles: Formed through substitution reactions.
Scientific Research Applications
(3,4-Dimethylphenyl)hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of pyrazole derivatives which have biological activity.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Comparison with Similar Compounds
- (2,4-Dimethylphenyl)hydrazine
- (3,5-Dimethylphenyl)hydrazine
- (4-Methylphenyl)hydrazine
Comparison: (3,4-Dimethylphenyl)hydrazine is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other dimethylphenylhydrazine derivatives, which may have different reactivity profiles and applications .
Properties
IUPAC Name |
(3,4-dimethylphenyl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(10-9)5-7(6)2/h3-5,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHREEHAAAECOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13636-53-8 | |
Record name | 1-(3,4-Dimethylphenyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dimethylphenyl)hydrazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPJ8XTM3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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